Cas no 68741-18-4 (Buterizine)

Buterizine structure
Nome del prodotto:Buterizine
Buterizine Proprietà chimiche e fisiche
Nomi e identificatori
-
- Buterizine
- 2-Butyl-5-[[4-[di(phenyl)methyl]piperazin-1-yl]methyl]-1-ethylbenzimidazole
- 5-[(4-benzhydrylpiperazin-1-yl)methyl]-2-butyl-1-ethylbenzimidazole
- 2-Butyl-5-((4-benzhydryl-1-piperazinyl)methyl)-1-ethylbenzimidazol
- 5-(4-benzhydryl-piperazin-1-ylmethyl)-2-butyl-1-ethyl-1H-benzoimidazole
- Buterizin
- Buterizine (USAN)
- Buterizine [USAN:INN]
- Buterizino
- Buterizinum
- NS00126354
- 1H-Benzimidazole, 2-butyl-5-((4-(diphenylmethyl)-1-piperazinyl)methyl)-1-ethyl
- 2-Butyl-5-[[4-(diphenylmethyl)-1-piperazinyl]methyl]-1-ethylbenzimidazole
- D03202
- 5-((4-benzhydrylpiperazin-1-yl)methyl)-2-butyl-1-ethyl-1H-benzo[d]imidazole
- 1H-Benzimidazole, 2-butyl-5-((4-(diphenylmethyl)-1-piperazinyl)methyl)-1-ethyl-
- UNII-N8516V0WOM
- R 38,198
- BUTERIZINE [INN]
- R 38198
- N8516V0WOM
- CHEBI:177619
- Q27284697
- NSC-328504
- BUTERIZINE [USAN]
- SCHEMBL120664
- DTXSID40218864
- R-38198
- 2-Butyl-5-((4-(diphenylmethyl)-1-piperazinyl)methyl)-1-ethylbenzimidazole
- NSC328504
- NSC 328504
- CHEMBL2104214
- 2-Butyl-5-((4-diphenylmethyl)-1-piperazinyl)methyl)-1-ethylbenzimidazole
- FT-0722736
- 68741-18-4
-
- Inchi: InChI=1S/C31H38N4/c1-3-5-16-30-32-28-23-25(17-18-29(28)35(30)4-2)24-33-19-21-34(22-20-33)31(26-12-8-6-9-13-26)27-14-10-7-11-15-27/h6-15,17-18,23,31H,3-5,16,19-22,24H2,1-2H3
- Chiave InChI: WLYWZMQECNKDLI-UHFFFAOYSA-N
- Sorrisi: CCCCC1=NC2C=C(C=CC=2N1CC)CN1CCN(C(C2C=CC=CC=2)C2C=CC=CC=2)CC1
Proprietà calcolate
- Massa esatta: 466.31000
- Massa monoisotopica: 466.309647
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 35
- Conta legami ruotabili: 9
- Complessità: 587
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conta Tautomer: 2
- Carica superficiale: 0
- XLogP3: 6.3
- Superficie polare topologica: 24.3
Proprietà sperimentali
- Densità: 1.1
- Punto di ebollizione: 607.4°Cat760mmHg
- Punto di infiammabilità: 321.1°C
- Indice di rifrazione: 1.611
- PSA: 24.30000
- LogP: 6.18180
Buterizine Letteratura correlata
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
68741-18-4 (Buterizine) Prodotti correlati
- 950259-17-3(Ethyl 4-[(2-hydroxypropyl)amino]-6-methylfuro[2,3-d]pyrimidine-5-carboxylate)
- 2229461-04-3(5-bromo-2-(3-chloroprop-1-en-2-yl)pyrimidine)
- 1354703-83-5(4-Iodo-2-propyl-2H-pyrazole-3-carboxylic acid methyl ester)
- 1416438-49-7(5-Chloro-1-ethynyl-2,3-dimethoxybenzene)
- 2055848-80-9((S)-1-(6-(METHYLSULFONYL)PYRIDIN-3-YL)ETHANOL)
- 2171864-65-4(4-({5-ethyl-4-(methylamino)methyl-1H-1,2,3-triazol-1-yl}methyl)phenol)
- 529513-66-4(4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde)
- 2137143-50-9((2R)-3-(naphthalen-1-yl)-2-(phenylamino)propanoic acid)
- 1797222-17-3(2-(2-chlorophenyl)-1-{4-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}ethan-1-one)
- 1522044-39-8(2-{5H,6H,8H-imidazo2,1-c1,4oxazin-3-yl}ethan-1-amine)
Fornitori consigliati
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
